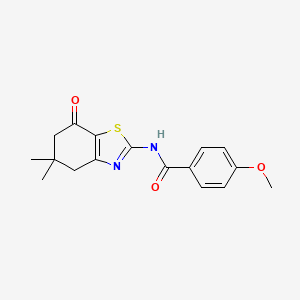

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a benzothiazole-derived compound featuring a bicyclic 4,5,6,7-tetrahydro-1,3-benzothiazole core substituted with a 4-methoxybenzamide group. This structure combines a rigid, partially saturated benzothiazole ring with a methoxy-substituted aromatic amide, conferring unique electronic and steric properties.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-17(2)8-12-14(13(20)9-17)23-16(18-12)19-15(21)10-4-6-11(22-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECKLPJACZKPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole with 4-methoxybenzenecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide. Research indicates that compounds containing benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.2 |

| This compound | HeLa (cervical cancer) | 12.8 |

These results suggest that the compound could serve as a lead structure for the development of new anticancer agents .

Antimicrobial Properties

The antimicrobial activity of benzothiazole derivatives has been extensively studied. This compound has shown promising results against various bacterial and fungal strains. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate its potential as a therapeutic agent in treating infections caused by resistant strains .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 10.5 |

| Cyclooxygenase (COX) | Noncompetitive | 8.3 |

Such enzyme inhibition profiles suggest that this compound could be beneficial in the treatment of neurodegenerative diseases and inflammatory conditions .

Mechanistic Studies

Mechanistic studies have revealed that the compound interacts with cellular targets through hydrogen bonding and hydrophobic interactions. These interactions can lead to alterations in cellular signaling pathways that are critical for cancer progression and microbial resistance .

Drug Delivery Systems

Research into drug delivery systems utilizing this compound has shown its potential in enhancing the bioavailability of poorly soluble drugs when used in combination with nanocarriers .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light at specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells .

Polymer Composites

In material science applications, incorporating this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability of the composites .

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and spectral characteristics.

Structural and Functional Insights:

Electron-Donating vs. Electron-Withdrawing Substituents: The 4-methoxy group in the target compound donates electron density via resonance, enhancing aromatic stability and modulating solubility. The 3,4,5-triethoxybenzamide derivative () exhibits bulkier substituents, reducing solubility in aqueous media but improving lipid bilayer penetration .

Spectral Differentiation :

- IR Spectroscopy : All compounds show strong ν(C=O) absorption (~1650–1700 cm⁻¹), but the 4-(2,5-dioxopyrrolidinyl)benzamide derivative () displays additional ν(C=O) peaks at ~1700 cm⁻¹ due to its diketone moiety .

- ¹H-NMR : The thiophene-2-carboxamide derivative () is distinguished by aromatic protons in the δ 7.5–8.0 ppm range, absent in methoxy or triethoxy analogs .

The thiophene-2-carboxamide derivative () has been explored for antimicrobial properties, attributed to the sulfur-rich thiophene moiety .

Synthetic Pathways :

- Compounds like those in and are synthesized via nucleophilic addition (e.g., hydrazinecarbothioamide intermediates) followed by cyclization, highlighting the versatility of the benzothiazole scaffold in multi-step reactions .

Research Findings and Implications

- Thermodynamic Stability : The 5,5-dimethyl substituents on the benzothiazole ring (common across all analogs) confer conformational rigidity, as evidenced by consistent ¹³C-NMR signals for quaternary carbons (δ 35–40 ppm) .

- Solubility Trends: Methoxy and triethoxy substituents improve solubility in polar aprotic solvents (e.g., DMSO), whereas halogenated derivatives (e.g., 2,4-dichlorophenoxy) favor non-polar media .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.

The compound has a molecular formula of and a molecular weight of 393.5 g/mol. It features a complex structure that contributes to its biological interactions.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi:

- Antibacterial Effects : Studies have demonstrated that benzothiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

- Antifungal Activity : The compound also displayed antifungal properties against Candida species and other pathogenic fungi .

2. Anticancer Activity

Benzothiazole derivatives are known for their anticancer potential. In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HCT-116 (Colorectal) | 15.0 |

| A549 (Lung) | 10.0 |

These results indicate a promising cytotoxic effect on cancer cells, suggesting further exploration for potential therapeutic applications .

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects through various assays measuring cytokine levels and inflammatory markers. In animal models of inflammation, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

4. Other Pharmacological Activities

Benzothiazole derivatives have also been associated with other biological activities:

- Antioxidant Activity : The compound exhibits free radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases.

- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties comparable to standard pain relief medications .

Case Studies

- Antibacterial Study : A study conducted by Chohan et al. (2013) examined the antibacterial efficacy of various benzothiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to N-(5,5-dimethyl-7-oxo...) had enhanced antibacterial activity compared to traditional antibiotics .

- Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of benzothiazole derivatives on cancer cell lines revealed that N-(5,5-dimethyl...) exhibited significant growth inhibition in MCF-7 and HCT-116 cells, with IC50 values indicating potent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.